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molecular formula C9H4F2O3 B8665728 5,6-Difluorobenzofuran-2-carboxylic acid

5,6-Difluorobenzofuran-2-carboxylic acid

Cat. No. B8665728
M. Wt: 198.12 g/mol
InChI Key: OWFRWTPPOZSWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05955495

Procedure details

A mixture of 6.5 g (41.1 mmol) of 4,5-difluoro-2-hydroxybenzaldehyde, 10.4 ml (61.7 mmol) of diethyl bromo-malonate, 11.3 g (82.2 mmol) of potassium carbonate and 50 ml of ethyl methyl ketone was boiled at reflux for 3 hours while stirring, filtered and concentrated in a vacuum. The brown oil obtained was dissolved in 65 ml of ethanol, treated with 6.5 g of potassium hydroxide pellets and heated at reflux for one hour while stirring. The mixture was concentrated in a vacuum and the residue was treated with 65 ml of water and 65 ml of 3N sulfuric acid and heated at reflux over 30 minutes. Subsequently, the mixture was filtered and the residue was washed with water and triturated in 50 ml of hexane over 30 minutes. The solid was filtered off and dried. There were obtained 4.95 g (60%) of 5,6-difluorobenzofuran-2-carboxylic acid as a light yellow solid with m.p. 270°.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([CH:6]=O)=[C:4]([OH:11])[CH:3]=1.Br[CH:13](C(OCC)=O)[C:14]([O:16]CC)=[O:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>C(O)C.CC(CC)=O>[F:10][C:9]1[C:2]([F:1])=[CH:3][C:4]2[O:11][C:13]([C:14]([OH:16])=[O:15])=[CH:6][C:5]=2[CH:8]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
FC1=CC(=C(C=O)C=C1F)O
Name
Quantity
10.4 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Quantity
11.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)CC
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
The brown oil obtained
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
while stirring
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in a vacuum
ADDITION
Type
ADDITION
Details
the residue was treated with 65 ml of water and 65 ml of 3N sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Subsequently, the mixture was filtered
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
triturated in 50 ml of hexane over 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC2=C(C=C(O2)C(=O)O)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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